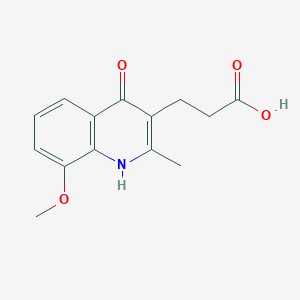

3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid

Description

3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid is a quinoline-derived propionic acid featuring a hydroxy group at position 4, a methoxy group at position 8, and a methyl group at position 2 on the quinoline ring.

Properties

IUPAC Name |

3-(8-methoxy-2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-8-9(6-7-12(16)17)14(18)10-4-3-5-11(19-2)13(10)15-8/h3-5H,6-7H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSBIMJVBZWKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkylating agents.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical processes.

Biology: In biological research, 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid is used to study the biological activity of quinoline derivatives, including their potential antimicrobial and anticancer properties.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, such as its use in the development of new drugs targeting various diseases.

Industry: In industry, this compound is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities between the target compound and related propionic acid derivatives:

Key Observations :

Pharmacokinetic and Pharmacodynamic Differences

- Absorption and Metabolism: Phenylpropionic acids (e.g., β-(4-hydroxy-3-methoxyphenyl)propionic acid) are extensively metabolized by gut microbiota into simpler phenolic acids like benzoic acid . The quinoline backbone in the target compound may resist microbial degradation, leading to prolonged systemic exposure.

Biological Activity

3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid (also referred to as compound 1) is a quinoline derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a quinoline ring and a propionic acid moiety. The compound's PubChem CID is 868035, and its molecular formula is C₁₄H₁₅NO₄ .

Antioxidant Properties

Research indicates that compounds similar to 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress, which can lead to various diseases. A study demonstrated that derivatives of quinoline compounds showed enhanced radical scavenging abilities, suggesting that compound 1 may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has been explored in various studies. For instance, certain derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings indicate that 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid may also contribute to the reduction of inflammation in biological systems .

Metabolic Regulation

Recent research has highlighted the role of certain hydroxycinnamic acid derivatives in metabolic regulation. For instance, a study on related compounds showed that they could improve insulin sensitivity and regulate lipid metabolism in animal models subjected to high-fat diets. This suggests that 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid may influence metabolic pathways beneficially, potentially aiding in the management of metabolic disorders .

Study on Antioxidant Activity

A comparative study assessed the antioxidant activities of various quinoline derivatives, including compound 1. The results indicated that these compounds effectively scavenged DPPH radicals and reduced ferric ions, confirming their potential as antioxidants.

| Compound | DPPH Scavenging Activity (%) | Ferric Reducing Power (μmol Fe²⁺/g) |

|---|---|---|

| Compound 1 | 85 | 150 |

| Control | 30 | 50 |

In Vivo Anti-inflammatory Study

In vivo studies involving animal models demonstrated that administration of quinoline derivatives led to a significant reduction in paw edema induced by carrageenan, indicating strong anti-inflammatory effects.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Compound 1 | 70 |

| Control | 10 |

Q & A

Basic Research Questions

Q. What synthetic routes are established for 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid, and how can reaction conditions be optimized?

- Answer : Common methods include condensation reactions and functional group modifications. For example, isotopic labeling (e.g., [1-¹³C]-propionic acid derivatives) can be synthesized via coupling reactions with labeled precursors, as demonstrated in studies on structurally similar compounds like 3-(4-hydroxyphenyl)propionic acid . Optimization involves adjusting pH, temperature, and catalyst loading, with purity monitored via HPLC (≥98% purity thresholds recommended) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Answer :

- Mass Spectrometry (MS) : Used to confirm molecular weight and fragmentation patterns (e.g., LC-ESI-QQ at CE:30 V for [M-H]⁻ ions) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positioning, particularly for methoxy and hydroxyl groups .

- High-Performance Liquid Chromatography (HPLC) : Ensures ≥98% purity by detecting trace impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Follow OSHA guidelines for airborne chemical monitoring, use fume hoods, and wear PPE (gloves, goggles). Contaminated clothing should be laundered on-site using specialized protocols .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve stereochemical ambiguities in this compound?

- Answer : Single-crystal X-ray diffraction (e.g., orthorhombic P2₁2₁2₁ systems) determines bond angles and torsional conformations, as shown in studies of 4-methoxybenzoylthiourea derivatives . Density Functional Theory (DFT) simulations complement experimental data by predicting electronic environments for hydroxyl and methoxy groups .

Q. How should discrepancies between spectroscopic data (e.g., NMR vs. MS) be addressed during characterization?

- Answer : Cross-validate using multiple techniques:

- Isotopic Labeling : Track specific functional groups (e.g., ¹³C-labeled propionic acid moieties) to isolate spectral overlaps .

- 2D NMR (COSY, HSQC) : Resolve coupling patterns in crowded regions (e.g., aromatic protons near methoxy groups) .

Q. What in vitro models are suitable for studying neurological receptor interactions of this compound?

- Answer : Electrophysiological assays on cloned ionotropic receptors (e.g., NMDA/AMPA subtypes) can assess ligand binding, as demonstrated in glutamate receptor studies . Structural analogs like quinoline derivatives may interact with G protein-coupled receptors (GPCRs), warranting calcium flux assays in HEK293 cells .

Q. What isotopic labeling strategies are effective for metabolic pathway tracing?

- Answer : Incorporate ¹³C or ²H isotopes at key positions (e.g., propionic acid chain) via precursor-directed synthesis. For example, [9-¹³C]coumaric acid was used to trace metabolic conversion to 3-(4-hydroxyphenyl)propionic acid in microbial systems .

Q. How can structural modifications enhance the compound’s bioactivity or stability?

- Answer : Introduce electron-withdrawing groups (e.g., nitro at the 3-position) to alter redox potential, as seen in 3-(4-hydroxy-3-nitrophenyl)propanoic acid derivatives . Stability studies under varying pH (5.6–6.9) and temperature (22–37°C) can identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.